molecular formula C15H20BrN3O3 B1293431 Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate CAS No. 1017782-72-7

Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B1293431
CAS No.: 1017782-72-7
M. Wt: 370.24 g/mol
InChI Key: PPPSYWHMMPGYHY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a piperazine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with piperazine in the presence of tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. The piperazine ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate is unique due to the presence of the bromopyridine moiety, which imparts specific reactivity and binding properties. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals .

Properties

IUPAC Name

tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-6-4-18(5-7-19)13(20)11-8-12(16)10-17-9-11/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPSYWHMMPGYHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201143893
Record name 1,1-Dimethylethyl 4-[(5-bromo-3-pyridinyl)carbonyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201143893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017782-72-7
Record name 1,1-Dimethylethyl 4-[(5-bromo-3-pyridinyl)carbonyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017782-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(5-bromo-3-pyridinyl)carbonyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201143893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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